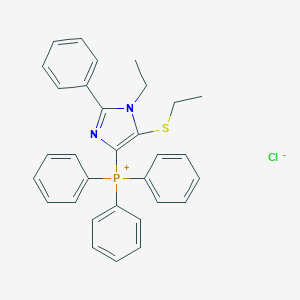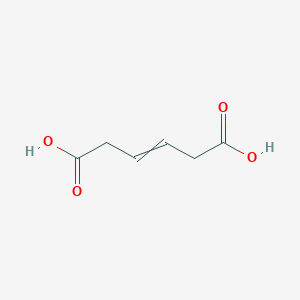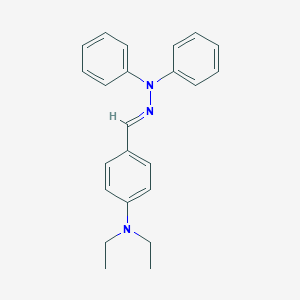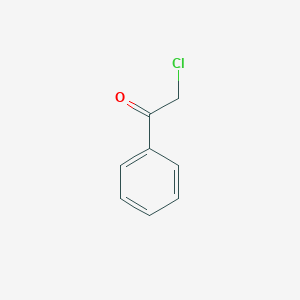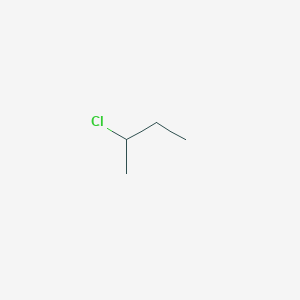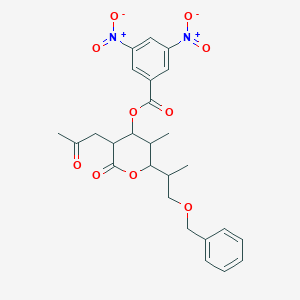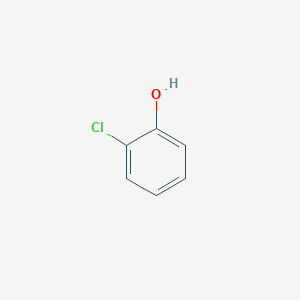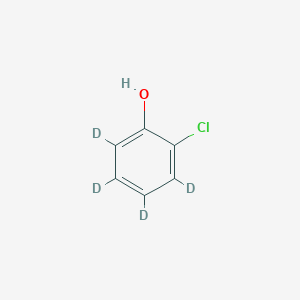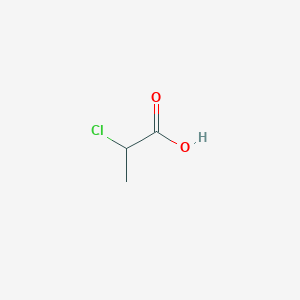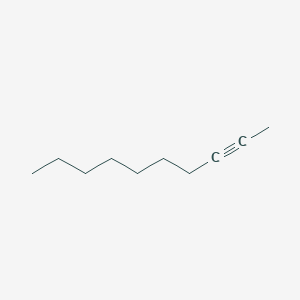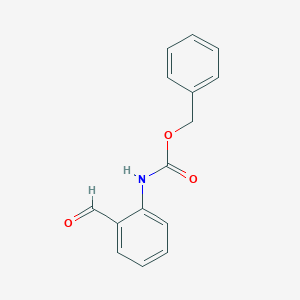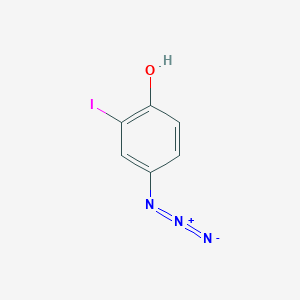
2-Iodo-4-azidophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-azidophenol (IAP) is a chemical compound that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. In
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules such as proteins and nucleic acids. 2-Iodo-4-azidophenol contains both an azide group and a phenol group, which can react with amino and hydroxyl groups in biomolecules, respectively. The reaction between 2-Iodo-4-azidophenol and biomolecules can result in the formation of covalent bonds, which can be used to label or modify the biomolecules.
Efectos Bioquímicos Y Fisiológicos
2-Iodo-4-azidophenol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or function at concentrations typically used in scientific research. However, it is important to note that the effects of 2-Iodo-4-azidophenol may vary depending on the specific application and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Iodo-4-azidophenol has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. It is also easy to use and can be synthesized using simple and inexpensive reagents. However, 2-Iodo-4-azidophenol has some limitations. It requires the use of copper sulfate and sodium ascorbate, which can be toxic and difficult to handle. Additionally, the reaction between 2-Iodo-4-azidophenol and biomolecules can be slow and may require optimization for specific applications.
Direcciones Futuras
There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research. One potential application is in the study of protein-protein interactions. 2-Iodo-4-azidophenol can be used as a photoaffinity label to identify protein-protein interactions in complex biological systems. Another potential application is in the study of cellular processes. 2-Iodo-4-azidophenol can be used as a fluorescence probe to study the localization and dynamics of proteins in living cells. Finally, 2-Iodo-4-azidophenol can be used in the development of new therapeutics and diagnostics. 2-Iodo-4-azidophenol-based compounds can be used as targeted therapies or imaging agents for the treatment and diagnosis of diseases.
Conclusion
In conclusion, 2-Iodo-4-azidophenol is a versatile compound that has been widely used in scientific research. It can be synthesized using simple and inexpensive reagents and can be used in a variety of applications. The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules, resulting in the formation of covalent bonds. 2-Iodo-4-azidophenol has minimal biochemical and physiological effects on cells and tissues. However, it has some limitations and requires optimization for specific applications. There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research, including the study of protein-protein interactions, cellular processes, and the development of new therapeutics and diagnostics.
Métodos De Síntesis
2-Iodo-4-azidophenol can be synthesized through a two-step process. The first step involves the synthesis of 2-iodophenol, which is then converted into 2-Iodo-4-azidophenol through a reaction with sodium azide. The reaction is typically carried out in the presence of copper sulfate and sodium ascorbate.
Aplicaciones Científicas De Investigación
2-Iodo-4-azidophenol has been widely used in scientific research due to its unique properties. It can be used as a bioconjugation reagent to label proteins and peptides with fluorescent or biotin tags. 2-Iodo-4-azidophenol can also be used as a photoaffinity label to identify protein-protein interactions or protein-ligand interactions. Additionally, 2-Iodo-4-azidophenol can be used as a fluorescence probe to study cellular processes.
Propiedades
Número CAS |
125728-62-3 |
|---|---|
Nombre del producto |
2-Iodo-4-azidophenol |
Fórmula molecular |
C6H4IN3O |
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
4-azido-2-iodophenol |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |
Clave InChI |
GSBTZHALUANBIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Otros números CAS |
125728-62-3 |
Sinónimos |
2-iodo-4-azidophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



